molecular formula C₂₀H₁₂Na₂O₈S₂ B1147165 2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt CAS No. 920009-93-4

2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt

Cat. No.: B1147165
CAS No.: 920009-93-4
M. Wt: 490.41
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Dihydroxy-[1,1’-binaphthalene]-6,6’-disulfonic Acid Sodium Salt is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two hydroxyl groups and two sulfonic acid groups attached to a binaphthalene core, which is further stabilized by sodium ions. It is widely used in research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dihydroxy-[1,1’-binaphthalene]-6,6’-disulfonic Acid Sodium Salt typically involves the following steps:

    Oxidative Coupling: The initial step involves the oxidative coupling of β-naphthol using ferric chloride as an oxidizing agent to form 2,2’-dihydroxy-1,1’-binaphthyl.

    Sulfonation: The binaphthyl compound is then subjected to sulfonation using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid groups at the 6,6’ positions.

    Neutralization: The resulting sulfonic acid derivative is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The sulfonic acid groups can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Substituted binaphthalene derivatives.

Scientific Research Applications

2,2’-Dihydroxy-[1,1’-binaphthalene]-6,6’-disulfonic Acid Sodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2’-Dihydroxy-[1,1’-binaphthalene]-6,6’-disulfonic Acid Sodium Salt involves its ability to interact with various molecular targets through its hydroxyl and sulfonic acid groups. These functional groups enable the compound to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The pathways involved include modulation of enzyme activity, alteration of redox states, and stabilization of reactive intermediates.

Comparison with Similar Compounds

  • 2,2’-Dihydroxy-1,1’-binaphthalene-5,5’-dicarboxylic Acid
  • 2,2’-Dihydroxy-1,1’-binaphthalene-3-carboxylate
  • 1,1’-Bi(2-naphthol)

Comparison:

  • 2,2’-Dihydroxy-1,1’-binaphthalene-5,5’-dicarboxylic Acid: Similar in structure but contains carboxylic acid groups instead of sulfonic acid groups, leading to different reactivity and applications.
  • 2,2’-Dihydroxy-1,1’-binaphthalene-3-carboxylate: Contains a carboxylate group at the 3-position, which affects its chemical behavior and interactions.
  • 1,1’-Bi(2-naphthol): Lacks the sulfonic acid groups, making it less soluble in water and altering its reactivity profile.

The unique combination of hydroxyl and sulfonic acid groups in 2,2’-Dihydroxy-[1,1’-binaphthalene]-6,6’-disulfonic Acid Sodium Salt imparts distinct properties that make it valuable for specific applications in research and industry.

Properties

IUPAC Name

disodium;6-hydroxy-5-(2-hydroxy-6-sulfonatonaphthalen-1-yl)naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O8S2.2Na/c21-17-7-1-11-9-13(29(23,24)25)3-5-15(11)19(17)20-16-6-4-14(30(26,27)28)10-12(16)2-8-18(20)22;;/h1-10,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDQCMLGYTYWJL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.